BI-9564

Catalog No.
S521171
CAS No.
1883429-22-8
M.F
C20H23N3O3
M. Wt
353.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
BI-9564

CAS Number

1883429-22-8

Product Name

BI-9564

IUPAC Name

4-[4-[(dimethylamino)methyl]-2,5-dimethoxyphenyl]-2-methyl-2,7-naphthyridin-1-one

Molecular Formula

C20H23N3O3

Molecular Weight

353.4 g/mol

InChI

InChI=1S/C20H23N3O3/c1-22(2)11-13-8-19(26-5)15(9-18(13)25-4)17-12-23(3)20(24)16-10-21-7-6-14(16)17/h6-10,12H,11H2,1-5H3

InChI Key

BJFSUDWKXGMUKA-UHFFFAOYSA-N

SMILES

CN1C=C(C2=C(C1=O)C=NC=C2)C3=C(C=C(C(=C3)OC)CN(C)C)OC

Solubility

Soluble in DMSO

Synonyms

BI-9564; BI 9564; BI9564.

Canonical SMILES

CN1C=C(C2=C(C1=O)C=NC=C2)C3=C(C=C(C(=C3)OC)CN(C)C)OC

Description

The exact mass of the compound 4-[4-[(Dimethylamino)methyl]-2,5-Dimethoxy-Phenyl]-2-Methyl-2,7-Naphthyridin-1-One is 353.1739 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Here are some resources you can use to search for scientific literature on this specific compound:

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BI-9564 is a chemical compound recognized as a selective inhibitor of the bromodomains BRD9 and BRD7, which are part of the epigenetic reader domain family. The compound has a chemical structure that allows it to interact specifically with these bromodomains, inhibiting their function in cellular processes. Its high affinity for BRD9 (dissociation constant KdK_d = 14.1 nM) and moderate affinity for BRD7 (dissociation constant KdK_d = 239 nM) makes it a potent tool for research in epigenetics and cancer biology .

There is no information on the mechanism of action for this specific compound. Naphthyridinones possess diverse biological activities, including antitumor, antibacterial, and antiviral effects []. The dimethylamino group could play a role in these activities by interacting with specific targets in biological systems. However, extensive research would be needed to elucidate the mechanism for this particular compound.

Involving BI-9564 are centered around its binding interactions with the bromodomains of target proteins. The compound disrupts the interaction between BRD9/BRD7 and acetylated lysines on histones, thereby influencing chromatin dynamics and gene expression. This inhibition can be quantified using various assays, such as fluorescence resonance energy transfer (FRET) and isothermal titration calorimetry (ITC), to measure binding affinities and competitive inhibition .

BI-9564 exhibits significant biological activity, particularly in the context of cancer. It has been shown to induce growth inhibition in acute myeloid leukemia cell lines, demonstrating its potential as an anti-cancer agent. The compound's mechanism involves downregulating the expression of oncogenes like Myc, which is crucial for leukemia maintenance . Additionally, studies indicate that BI-9564 can disrupt the binding of BRD9 and BRD7 to chromatin, further altering gene expression profiles in treated cells .

  • Formation of Key Intermediates: Utilizing coupling reactions to form the core structure.
  • Functional Group Modifications: Employing various reagents to introduce functional groups that enhance selectivity and potency.
  • Purification: Using chromatographic techniques to isolate the final product with high purity.

These methods ensure that BI-9564 retains its potency as a selective inhibitor while allowing for scalability in production .

BI-9564 is primarily utilized in research settings to study the role of BRD9 and BRD7 in gene regulation and cancer biology. Specific applications include:

  • Cancer Research: Investigating mechanisms of leukemia maintenance and potential therapeutic targets.
  • Epigenetic Studies: Exploring the role of bromodomains in chromatin dynamics and gene expression regulation.
  • Drug Development: Serving as a lead compound for developing new therapeutic agents targeting similar pathways .

Interaction studies involving BI-9564 focus on its binding affinity to various bromodomains and other potential off-target proteins. Key findings include:

  • Selectivity Profile: BI-9564 shows high selectivity for BRD9 and BRD7 over 48 other bromodomains, indicating its potential for targeted therapy .
  • Co-crystal Structures: Structural studies have provided insights into how BI-9564 interacts with its targets at the molecular level, revealing critical binding interactions that contribute to its inhibitory effects .

Several compounds share structural or functional similarities with BI-9564, particularly those targeting bromodomains or involved in epigenetic regulation. Here are some notable examples:

Compound NameTarget BromodomainDissociation Constant (nM)Biological Activity
BI-7273BRD9/BRD719 (BRD9), 1170 (BRD7)Anti-leukemic effects
JQ1BET Family50Anti-cancer effects
I-BET151BET Family30Anti-inflammatory effects
CPI-0610BET Family100Anti-cancer effects

Uniqueness of BI-9564: Unlike many other bromodomain inhibitors, BI-9564 demonstrates a higher selectivity for BRD9/BRD7 over other bromodomains, making it particularly valuable for targeted research applications in cancer biology without significant off-target effects .

Purity

>98% (or refer to the Certificate of Analysis)

XLogP3

1.4

Hydrogen Bond Acceptor Count

5

Exact Mass

353.17394160 g/mol

Monoisotopic Mass

353.17394160 g/mol

Heavy Atom Count

26

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Wikipedia

BI-9564

Dates

Modify: 2023-08-15
1: Karim RM, Schönbrunn E. An Advanced Tool To Interrogate BRD9. J Med Chem. 2016
2: Martin LJ, Koegl M, Bader G, Cockcroft XL, Fedorov O, Fiegen D, Gerstberger T,

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